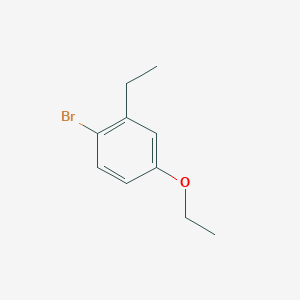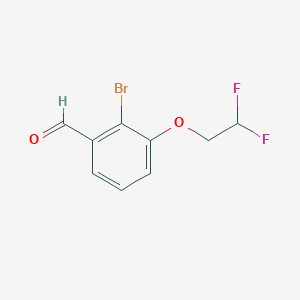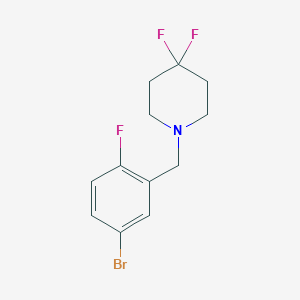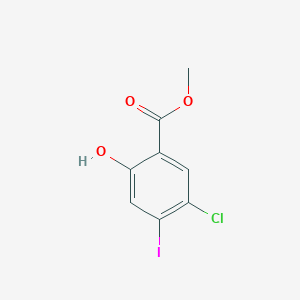
5-Iodo-2-methylamino-nicotinic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methylamino-nicotinic acid tert-butyl ester: is a chemical compound with the molecular formula C11H15IN2O2 It is a derivative of nicotinic acid and contains an iodine atom, a tert-butyl ester group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester typically involves the iodination of a nicotinic acid derivative followed by esterification and methylation reactions. One common synthetic route includes:
Iodination: The starting material, 5-bromo-2-nitropyridine, undergoes a halogen exchange reaction with sodium iodide in the presence of a suitable solvent like acetone to form 5-iodo-2-nitropyridine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Esterification: The resulting 5-iodo-2-aminopyridine is esterified with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butyl 5-iodo-2-aminonicotinate.
Methylation: Finally, the amino group is methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methylamino group can participate in oxidation reactions to form imines or amides, and reduction reactions to form primary amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Imines or amides.
Reduction Products: Primary amines.
Hydrolysis Products: Carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of iodine and methylamino substitutions on the biological activity of nicotinic acid derivatives. It may also serve as a probe to investigate the interactions of these derivatives with biological targets.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency, selectivity, or bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and functional groups make it a valuable building block for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is not well-documented, but it is likely to involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methylamino group may play key roles in these interactions, influencing the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways and targets involved.
Comparación Con Compuestos Similares
tert-Butyl 5-bromo-2-(methylamino)nicotinate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 5-chloro-2-(methylamino)nicotinate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 5-fluoro-2-(methylamino)nicotinate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is unique due to the presence of the iodine atom, which can impart different reactivity and biological activity compared to its halogenated analogs. The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, which can influence the compound’s interactions with other molecules and its overall chemical behavior.
Propiedades
IUPAC Name |
tert-butyl 5-iodo-2-(methylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c1-11(2,3)16-10(15)8-5-7(12)6-14-9(8)13-4/h5-6H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMRDRTVXGJBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)I)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B8123149.png)




![5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide](/img/structure/B8123184.png)


![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8123209.png)

amine](/img/structure/B8123218.png)

